molecular formula C25H23FN2O4 B5396354 (5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B5396354
M. Wt: 434.5 g/mol
InChI Key: AMDMTMSWHMXSIS-KGENOOAVSA-N
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Description

The compound “(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. Its unique structure, which includes multiple functional groups, makes it an interesting subject for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the imidazolidine-2,4-dione with a benzaldehyde derivative.

    Functionalization of the benzene ring: The ethoxy, prop-2-en-1-yl, and prop-2-yn-1-yloxy groups can be introduced through various substitution reactions.

    Addition of the fluorobenzyl group: This can be done via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The ethoxy and prop-2-en-1-yl groups can be oxidized to form aldehydes, ketones, or carboxylic acids.

    Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group might yield an aldehyde, while reduction of the imidazolidine-2,4-dione core could produce an imidazolidine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Uniqueness

The unique combination of functional groups in the compound sets it apart from similar molecules

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O4/c1-4-9-18-13-17(15-22(31-6-3)23(18)32-12-5-2)14-21-24(29)28(25(30)27-21)16-19-10-7-8-11-20(19)26/h2,4,7-8,10-11,13-15H,1,6,9,12,16H2,3H3,(H,27,30)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDMTMSWHMXSIS-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC#C)CC=C)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC#C)CC=C)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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